Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Description
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate (CAS: 866154-36-1, InChIKey: RYRGALDFZNYCNC-UHFFFAOYSA-N) is a benzoate ester derivative featuring a pyridinyloxy substituent at the para position of the benzene ring. The pyridine moiety is substituted with a trifluoromethyl (-CF₃) group at position 5, enhancing lipophilicity and metabolic stability, traits desirable in agrochemical and pharmaceutical applications . Its molecular formula is C₁₆H₁₄F₃NO₃, with a molecular weight of 343.29 g/mol. The compound is synthetically accessible via nucleophilic aromatic substitution or coupling reactions, leveraging the reactivity of the pyridine ring and the ester group.
Properties
IUPAC Name |
ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-3-6-12(7-4-10)22-13-8-5-11(9-19-13)15(16,17)18/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRGALDFZNYCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 5-(trifluoromethyl)pyridine-2-ol.
Esterification: The 4-hydroxybenzoic acid is esterified with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate.
Coupling Reaction: The ethyl 4-hydroxybenzoate is then coupled with 5-(trifluoromethyl)pyridine-2-ol using a suitable coupling agent, such as DCC (dicyclohexylcarbodiimide), to form this compound.
Chemical Reactions Analysis
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Scientific Research Applications
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound increases logP compared to the thiadiazole analog , enhancing membrane permeability.
- The thiazolopyrimidine derivative () has higher molecular weight but lower logP due to polar heterocyclic motifs .
- The isoxazole-pyridine compound () exhibits the highest logP, driven by chloro and trifluoromethyl substituents .
Research Findings and Trends
- Metabolic Stability : The CF₃ group in the target compound reduces oxidative metabolism, a trait shared with FDA-approved drugs like Celecoxib .
- Solubility Limitations : While the thiadiazole analog () exhibits better aqueous solubility, its metabolic instability may limit in vivo efficacy .
- Structural Versatility : Modifications to the pyridine ring (e.g., chloro substitution in ) can tune electronic properties without compromising lipophilicity .
Biological Activity
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a synthetic compound with significant potential in biological applications, particularly in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₂F₃NO₃
- Molecular Weight : 311.26 g/mol
- CAS Number : 866154-36-1
The compound features a trifluoromethyl group and a pyridine moiety, which enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activities or receptor functions, leading to various biological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study reported that compounds with similar structures demonstrated significant inhibition against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance this activity by affecting membrane integrity and fluidity.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
This compound has shown promise in cancer research. A comparative study evaluated its effects on various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The compound exhibited moderate to significant cytotoxicity at concentrations around 100 µM, comparable to established chemotherapeutics like imatinib and sorafenib .
| Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|
| K-562 | 75 | Moderate Activity |
| MCF-7 | 85 | Significant Activity |
| HeLa | 90 | Comparable to Sorafenib |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The placement of the trifluoromethyl group on the pyridine ring enhances binding affinity to target proteins involved in cancer progression. Studies have shown that modifications to the aromatic rings can significantly alter the compound's efficacy against specific kinases, such as EGFR and VEGFR .
Case Studies
- In Vitro Studies : A recent study highlighted the compound's ability to inhibit cell proliferation in various cancer models, demonstrating its potential as a lead compound for further drug development .
- Docking Studies : Computational docking studies have provided insights into the binding interactions between this compound and target proteins, supporting its role as a kinase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
